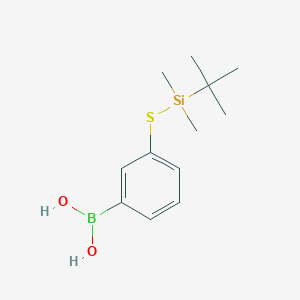

3-tBDMSthiophenylboronic acid

Description

3-tBDMSthiophenylboronic acid (tert-butyldimethylsilyl-protected thiopheneboronic acid) is a boronic acid derivative featuring a thiophene ring substituted with a bulky tert-butyldimethylsilyl (tBDMS) group. This compound is structurally tailored for enhanced stability and controlled reactivity in cross-coupling reactions, particularly Suzuki-Miyaura couplings. The tBDMS group serves as a protective moiety, mitigating protodeboronation—a common degradation pathway for boronic acids—while also modulating electronic and steric properties.

Properties

CAS No. |

352530-20-2 |

|---|---|

Molecular Formula |

C12H21BO2SSi |

Molecular Weight |

268.26 g/mol |

IUPAC Name |

[3-[tert-butyl(dimethyl)silyl]sulfanylphenyl]boronic acid |

InChI |

InChI=1S/C12H21BO2SSi/c1-12(2,3)17(4,5)16-11-8-6-7-10(9-11)13(14)15/h6-9,14-15H,1-5H3 |

InChI Key |

HNLLVCZYAKWWFN-UHFFFAOYSA-N |

SMILES |

B(C1=CC(=CC=C1)S[Si](C)(C)C(C)(C)C)(O)O |

Canonical SMILES |

B(C1=CC(=CC=C1)S[Si](C)(C)C(C)(C)C)(O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Steric Effects : The tBDMS group in 3-tBDMSthiophenylboronic acid introduces significant steric hindrance compared to unsubstituted analogs like 3-thiophenylboronic acid. This may slow reaction kinetics in cross-couplings but reduce side reactions .

- In contrast, the tBDMS group (electron-donating via Si-C bonds) may moderate reactivity while improving stability .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura couplings () rely on the transmetallation efficiency of boronic acids.

| Compound | Reactivity in Suzuki-Miyaura | Stability Against Protodeboronation | Catalytic Conditions Required |

|---|---|---|---|

| 3-tBDMSthiophenylboronic acid | Moderate due to steric bulk | High (tBDMS protects boron center) | Elevated temperatures, strong bases |

| 3-Thiophenylboronic acid | High (low steric hindrance) | Low (prone to decomposition) | Mild conditions |

| 3-Formyl-4-thiopheneboronic acid | Very high (activated boron) | Low (formyl group may destabilize) | Room temperature, weak bases |

Research Findings :

- 3-tBDMSthiophenylboronic acid : Requires optimized conditions (e.g., Pd(PPh₃)₄ catalyst, elevated temps) due to steric hindrance but demonstrates superior stability in long-term storage .

- 3-Formyl-4-thiopheneboronic acid : High reactivity at room temperature but degrades rapidly under acidic or aqueous conditions .

Thermal and Chemical Stability

highlights thermogravimetric analysis (TGA) as a critical tool for assessing stability.

| Compound | Thermal Decomposition Onset (°C) | Solubility in Common Solvents |

|---|---|---|

| 3-tBDMSthiophenylboronic acid | ~250 (estimated) | Low in water; high in THF, DCM |

| 3-Thiophenylboronic acid | ~150 (prone to early degradation) | Moderate in polar aprotic solvents |

| 3-Ethylphenylboronic acid | ~200 (alkyl group stabilizes) | High in ethanol, acetone |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.